molecular formula C13H8F2N2O2 B11097914 4-fluoro-N-(2-fluorobenzylidene)-3-nitroaniline

4-fluoro-N-(2-fluorobenzylidene)-3-nitroaniline

Cat. No.: B11097914
M. Wt: 262.21 g/mol
InChI Key: PRXUNZATBIJBKH-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine: is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of both nitro and fluoro substituents on the aromatic ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine typically involves the condensation reaction between 4-fluoro-3-nitroaniline and 2-fluorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The general reaction scheme is as follows:

4-Fluoro-3-nitroaniline+2-FluorobenzaldehydeN-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine\text{4-Fluoro-3-nitroaniline} + \text{2-Fluorobenzaldehyde} \rightarrow \text{N-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine} 4-Fluoro-3-nitroaniline+2-Fluorobenzaldehyde→N-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the aromatic ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: N-(4-Amino-3-fluorophenyl)-N-[(2-fluorophenyl)methylene]amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized aromatic compounds.

Scientific Research Applications

N-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and functional groups. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)-N-[(2-fluorophenyl)methylene]amine: Lacks the nitro group, which can significantly alter its reactivity and biological activity.

    N-(4-Nitrophenyl)-N-[(2-fluorophenyl)methylene]amine: Lacks the fluoro substituent on the aromatic ring, affecting its chemical properties.

    N-(4-Fluoro-3-nitrophenyl)-N-[(2-chlorophenyl)methylene]amine: Contains a chloro substituent instead of a fluoro substituent, which can influence its reactivity and interactions.

Uniqueness

N-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine is unique due to the presence of both nitro and fluoro substituents, which can enhance its reactivity and potential biological activity compared to similar compounds. The combination of these functional groups can also provide distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H8F2N2O2

Molecular Weight

262.21 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-(2-fluorophenyl)methanimine

InChI

InChI=1S/C13H8F2N2O2/c14-11-4-2-1-3-9(11)8-16-10-5-6-12(15)13(7-10)17(18)19/h1-8H

InChI Key

PRXUNZATBIJBKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)F)[N+](=O)[O-])F

Origin of Product

United States

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